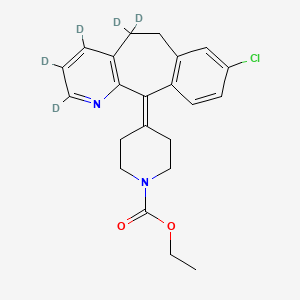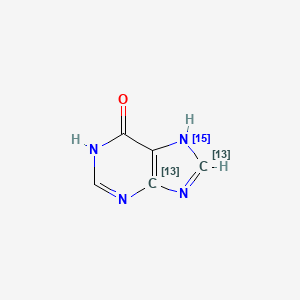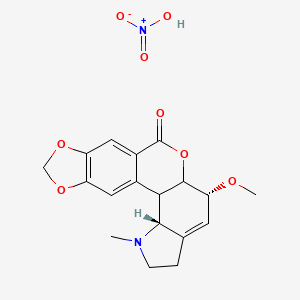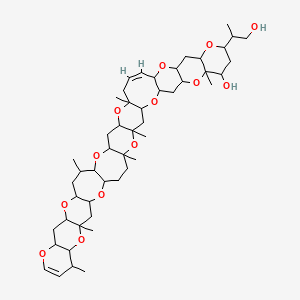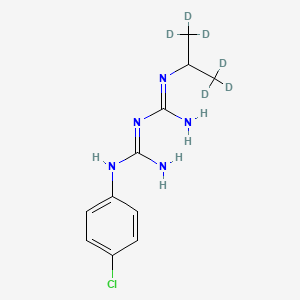
Proguanil D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proguanil D6 is the deuterium labeled Proguanil, which is a prophylactic antimalarial drug.
Wissenschaftliche Forschungsanwendungen
1. Impact on Human Lymphocytes
Proguanil, primarily used for malaria treatment and prevention, has been studied for its effects on human lymphocytes. A study found that it can decrease the viability of lymphocytes and cause some DNA damage, particularly when metabolically activated into its active form, cycloguanil (Gajski, Dinter, & Garaj-vrhovac, 2010).
2. Molecular Basis of Resistance
Research into the molecular basis of differential resistance to antifolate drugs like proguanil in Plasmodium falciparum has revealed insights into structural differences influencing drug susceptibility. Specific mutations confer resistance to cycloguanil, highlighting the intricate relationship between drug structure and parasite resistance mechanisms (Peterson, Milhous, & Wellems, 1990).
3. Proguanil Resistance Assessment
An assessment of proguanil resistance in African isolates of Plasmodium falciparum used mutation-specific polymerase chain reaction and in vitro susceptibility testing. This study underscores the importance of genetic factors in determining drug efficacy and resistance (Parzy, Doerig, Pradines, Rico, Fusai, & Doury, 1997).
4. Molecular Dynamics of Proguanil Derivatives
Investigations into the molecular dynamics of Proguanil derivatives, such as substitutions on the benzene ring, have been conducted to understand their electronic properties and responses to external stimuli. This research is pivotal in the development of more effective drug derivatives (Muhammad, Taura, & Ndikilar, 2017).
5. Enzyme Phenotyping and Drug Interaction
Studies have also looked into the interaction between proguanil and enzymes like CYP2D6 and CYP2C19 in humans. Understanding these interactions is crucial for personalized medicine and optimizing drug efficacy (Tennezé, Verstuyft, Becquemont, Poirier, Wilkinson, & Funck-Brentano, 1999).
6. Antimalarial Action in Combination Therapies
Proguanil's role in combination therapies, especially with atovaquone, has been a subject of interest. These combinations are highly effective in treating malaria, and understanding the synergistic mechanisms can guide the development of more effective treatments (Boggild, Parise, Lewis, & Kain, 2007).
7. Reproductive Toxicity Studies
The impact of proguanil on reproductive activities has been explored in animal models. Such studies provide valuable insights into the potential side effects and risks associated with long-term or high-dose use of the drug (Akinsomisoye & Yinusa, 2011).
8. Antimalarial Activity and Genetic Polymorphism
Investigations into the antimalarial activity of proguanil combined with atovaquone, in the context of genetic polymorphism in humans, have been critical in understanding individual differences in drug response and efficacy (Edstein, Yeo, Kyle, Looareesuwan, Wilairatana, & Rieckmann, 1996).
Eigenschaften
Molekularformel |
C11H10D6ClN5 |
|---|---|
Molekulargewicht |
259.77 |
IUPAC-Name |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine |
InChI |
InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)/i1D3,2D3 |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl |
Synonyme |
Proguanil-d6; Chlorguanid-d6; Chloroguanide-d6; Paludrin-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid](/img/structure/B1149849.png)
